(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 946238-51-3
VCID: VC4762079
InChI: InChI=1S/C17H11NO4S/c19-17(15-8-11-4-1-2-5-13(11)21-15)20-10-12-9-14(22-18-12)16-6-3-7-23-16/h1-9H,10H2
SMILES: C1=CC=C2C(=C1)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CS4
Molecular Formula: C17H11NO4S
Molecular Weight: 325.34

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate

CAS No.: 946238-51-3

Cat. No.: VC4762079

Molecular Formula: C17H11NO4S

Molecular Weight: 325.34

* For research use only. Not for human or veterinary use.

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate - 946238-51-3

Specification

CAS No. 946238-51-3
Molecular Formula C17H11NO4S
Molecular Weight 325.34
IUPAC Name (5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C17H11NO4S/c19-17(15-8-11-4-1-2-5-13(11)21-15)20-10-12-9-14(22-18-12)16-6-3-7-23-16/h1-9H,10H2
Standard InChI Key WZJRVJLIGHHJSW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C(=O)OCC3=NOC(=C3)C4=CC=CS4

Introduction

Structural Analysis and Synthetic Methodologies

Molecular Architecture

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate features a benzofuran core (a fused bicyclic system of benzene and furan) esterified at the 2-position to a methyl group linked to a 5-(thiophen-2-yl)isoxazole moiety. The isoxazole ring—a five-membered heterocycle with oxygen and nitrogen atoms—is substituted at the 5-position with a thiophene group, introducing sulfur-based electron-rich properties. This combination creates a planar, conjugated system capable of π-π stacking interactions with biological targets, a feature shared with clinically used kinase inhibitors .

Synthetic Pathways

While no explicit synthesis of this compound is documented, analogous routes from benzofuran-isoxazole hybrids suggest feasible strategies:

  • Benzofuran-2-carboxylate Synthesis: Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate serves as a precursor for cyclocondensation reactions. For example, hydroxylamine hydrochloride facilitates isoxazole ring formation via nucleophilic attack on diketone groups, as demonstrated in the synthesis of methyl 5-(benzofuran-2-yl)isoxazole-3-carboxylate .

  • Thiophene Incorporation: Suzuki-Miyaura coupling or Huisgen cycloaddition could introduce the thiophene moiety at the isoxazole 5-position. Gold(I)-catalyzed alkyne-thiophene cyclizations have been employed in related systems to enhance regioselectivity .

  • Esterification: Steglich esterification using DCC/DMAP or Mitsunobu conditions may link the benzofuran carboxylate to the isoxazole-methyl group .

Biological Activities and Mechanisms

Table 1: Hypothesized Cytotoxicity of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl benzofuran-2-carboxylate Against Common Cancer Cell Lines

Cell LinePredicted IC₅₀ (µM)MechanismReference Analog
A549 (Lung)0.08–0.15Microtubule destabilization11a
MCF-7 (Breast)0.12–0.18Caspase-3/7 activation9c
HCT-116 (Colon)0.15–0.22Topoisomerase II inhibition12a

Antimicrobial Activity

Benzofuran esters exhibit potent antimicrobial effects, particularly against Gram-positive bacteria and fungi:

  • Oxadiazole Derivatives: Compound 7 (5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thione) showed MIC = 8 µg/mL against Staphylococcus aureus, surpassing ampicillin (MIC = 16 µg/mL) .

  • Thiophene Contribution: Sulfur atoms in thiophene enhance membrane permeability, disrupting microbial cell walls .

Structure-Activity Relationship (SAR) Analysis

Role of the Benzofuran Moiety

  • Planarity and DNA Intercalation: The fused benzofuran system enables intercalation into DNA base pairs, as seen in tamoxifen analogs .

  • Electron-Donating Groups (EDGs): Methoxy or methyl substituents on benzofuran improve solubility and target affinity .

Impact of the Isoxazole-Thiophene System

  • Electron-Rich Thiophene: Enhances π-stacking with tyrosine residues in kinase active sites .

  • Isoxazole Rigidity: Constrains molecular conformation, optimizing binding to hydrophobic pockets (e.g., tubulin’s colchicine site) .

Pharmacokinetic and Toxicity Considerations

Metabolic Stability

  • Ester Hydrolysis: The methyl ester is prone to hepatic carboxylesterase-mediated hydrolysis, potentially generating active carboxylic acid metabolites .

  • CYP450 Interactions: Thiophene may inhibit CYP3A4, necessitating dose adjustments with co-administered drugs .

Toxicity Profile

  • Hepatotoxicity: Benzofuran derivatives at >50 µM concentrations induce ALT/AST elevation in vitro .

  • Cardiotoxicity Risk: Thiophene metabolites (e.g., thiophene S-oxides) may prolong QT intervals, analogous to cerivastatin .

Future Directions and Development Challenges

Lead Optimization Strategies

  • Prodrug Design: Phosphorylated esters could enhance water solubility and reduce first-pass metabolism.

  • Targeted Delivery: Conjugation to folate or RGD peptides may improve tumor specificity .

Preclinical Development Gaps

  • In Vivo Efficacy: No published in vivo data exist for this compound class; murine xenograft models are needed.

  • Resistance Mechanisms: Upregulation of P-glycoprotein efflux pumps may limit efficacy, requiring co-administration with verapamil .

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